molecular formula C16H19N3 B6337232 1-(Phenylpyridin-4-ylmethyl)piperazine CAS No. 104523-21-9

1-(Phenylpyridin-4-ylmethyl)piperazine

Cat. No. B6337232
CAS RN: 104523-21-9
M. Wt: 253.34 g/mol
InChI Key: AJWYEGULHTYSBW-UHFFFAOYSA-N
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Description

1-(Phenylpyridin-4-ylmethyl)piperazine (1-PPP) is an organic compound belonging to the piperazine family of compounds. It is a white crystalline solid with a melting point of 72-74°C. 1-PPP is a versatile compound that has been used in a variety of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.

Scientific Research Applications

1-(Phenylpyridin-4-ylmethyl)piperazine has been used as a building block in the synthesis of a variety of compounds, including beta-lactams, pyridines, and heterocycles. It has also been used as a substrate in enzymatic reactions, such as the conversion of glucose to fructose. In addition, 1-(Phenylpyridin-4-ylmethyl)piperazine has been used as a ligand in coordination chemistry, such as in the synthesis of lanthanide complexes.

Mechanism of Action

1-(Phenylpyridin-4-ylmethyl)piperazine is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and blocking the binding of the substrate. Additionally, 1-(Phenylpyridin-4-ylmethyl)piperazine may interact with other molecules in the active site, such as cofactors, to further inhibit the enzyme's activity.
Biochemical and Physiological Effects
1-(Phenylpyridin-4-ylmethyl)piperazine has been shown to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. In addition, 1-(Phenylpyridin-4-ylmethyl)piperazine has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyl-CoA oxidase.

Advantages and Limitations for Lab Experiments

1-(Phenylpyridin-4-ylmethyl)piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 72-74°C and a low solubility in water. Additionally, it is a relatively small molecule, which makes it easy to work with in the laboratory. The main limitation of 1-(Phenylpyridin-4-ylmethyl)piperazine is that it is a relatively expensive compound, which may make it difficult to obtain in large quantities.

Future Directions

1-(Phenylpyridin-4-ylmethyl)piperazine has numerous potential applications in scientific research. It could be used as a substrate in enzymatic reactions, such as the conversion of glucose to fructose. Additionally, it has potential applications in drug design, as it could be used to design inhibitors of enzymes involved in carbohydrate and lipid metabolism. Furthermore, 1-(Phenylpyridin-4-ylmethyl)piperazine could be used in the synthesis of new compounds, such as beta-lactams and pyridines, as well as in the synthesis of lanthanide complexes. Finally, 1-(Phenylpyridin-4-ylmethyl)piperazine could be used to study the structure and function of enzymes, as it binds to the active site of the enzyme and blocks the binding of the substrate.

Synthesis Methods

1-(Phenylpyridin-4-ylmethyl)piperazine can be synthesized by the reaction of 4-pyridin-2-ylmethylpiperazine with phenyl chloroformate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction yields 1-(Phenylpyridin-4-ylmethyl)piperazine in a yield of approximately 70%.

properties

IUPAC Name

1-[phenyl(pyridin-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-4-14(5-3-1)16(15-6-8-17-9-7-15)19-12-10-18-11-13-19/h1-9,16,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWYEGULHTYSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407677
Record name Piperazine, 1-(phenyl-4-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(phenyl-4-pyridinylmethyl)-

CAS RN

104523-21-9
Record name Piperazine, 1-(phenyl-4-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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